molecular formula C20H18N2O2 B2798774 2-((2,3,5-trimethyl-1H-indol-7-yl)methyl)isoindoline-1,3-dione CAS No. 890642-53-2

2-((2,3,5-trimethyl-1H-indol-7-yl)methyl)isoindoline-1,3-dione

Cat. No. B2798774
CAS RN: 890642-53-2
M. Wt: 318.376
InChI Key: SBYNUKPARJDXAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindoline derivatives has been the focus of much research due to their diverse biological activities . The synthesis of these compounds often involves simple heating and relatively quick solventless reactions . The synthesis of isoindoline-1,3-dione derivatives involves the use of N-substituted imides .


Molecular Structure Analysis

The molecular structure of TIMI can be represented by the InChI code 1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 . This indicates that it contains a 1H-indol-7-yl group and an isoindoline-1,3-dione group.


Chemical Reactions Analysis

Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They are frequently used in the synthesis of various organic compounds . The chemical reactions involving isoindoline derivatives are often complex and involve multiple steps .


Physical And Chemical Properties Analysis

TIMI has a molecular weight of 318.376. Other physical and chemical properties such as melting point, solubility, and stability are not available in the current literature.

Scientific Research Applications

Chemical Synthesis and Derivatization Research indicates that 2,6-disubstituted arylhydrazones, a class to which the compound belongs, are significant in the Fischer synthesis of indoles, illustrating the compound's relevance in synthetic organic chemistry. The process involves multiple transformations, including shifts and the splitting out of substituents, highlighting the complexity and versatility of reactions involving such compounds (Fusco & Sannicolo, 1978). Moreover, the compound's structural resemblance to isatin, a precursor for pharmacologically active compounds, underpins its importance in synthesizing a wide range of heterocyclic compounds with diverse biological activities (Mathur & Nain, 2014).

Biological Activity and Therapeutic Potential The compound's structural relation to isoindolines, isatins, and indoles suggests its potential in the field of pharmacology. Isoindolines, for instance, are found in various biologically active molecules, indicating the potential of the compound for various therapeutic applications (Albano & Aronica, 2017). Furthermore, the compound's similarity to isoquinoline derivatives, which exhibit a wide array of biological activities, further emphasizes its potential importance in modern therapeutics (Danao et al., 2021). The compound's structural resemblance to indoles, crucial in organic synthesis, particularly in synthesizing compounds with anticancer properties, also suggests its potential application in drug development (Taber & Tirunahari, 2011).

Environmental Applications Given the structural similarity of the compound to mesotrione, an herbicide commonly used in agriculture, it might also hold potential in environmental applications, particularly in agriculture. Research on mesotrione indicates its efficiency, effects, and fate in the environment, suggesting that structurally related compounds could also possess similar properties and applications (Carles et al., 2017).

Future Directions

The potential applications of TIMI and similar compounds are a topic of ongoing research. Given their bioactive properties, these compounds may have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNUKPARJDXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione

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